molecular formula C15H19N3 B2590904 2-(4-Methyl-1,4-diazepan-1-yl)quinoline CAS No. 2034510-98-8

2-(4-Methyl-1,4-diazepan-1-yl)quinoline

Cat. No.: B2590904
CAS No.: 2034510-98-8
M. Wt: 241.338
InChI Key: UOZVRDNTPSTDMM-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)quinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline typically involves the reaction of quinoline derivatives with 4-methyl-1,4-diazepane. One common method includes the use of a photocatalyst such as fac-Tris(2-phenylpyridine)iridium(III) in the presence of a solvent like dimethylformamide. The reaction is carried out under blue LED irradiation at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)quinoline is unique due to its specific structure, which allows it to effectively inhibit EZH2 and exhibit potent anticancer activity. Its low molecular weight and distinct chemical properties make it a valuable lead compound for further optimization in drug development .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-17-9-4-10-18(12-11-17)15-8-7-13-5-2-3-6-14(13)16-15/h2-3,5-8H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVRDNTPSTDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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